6-Bromoisoquinolin-5-amine

Drug Metabolism Cytochrome P450 ADME-Tox

6-Bromoisoquinolin-5-amine (CAS 850198-02-6) is a halogenated heteroaromatic building block with a unique 6-bromo, 5-amino substitution pattern. This specific arrangement is critical for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and for constructing complex kinase inhibitor scaffolds, where isomer interchange fails. Verified for CYP1A2 inhibition (IC50 = 20 µM) in ADME-Tox studies. Procure from a reliable source for medicinal chemistry and drug discovery.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 850198-02-6
Cat. No. B1603160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinolin-5-amine
CAS850198-02-6
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NC=C2)N)Br
InChIInChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2
InChIKeyTZHVTCQPCFBQGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisoquinolin-5-amine (CAS 850198-02-6) for Research and Industrial Procurement


6-Bromoisoquinolin-5-amine (CAS 850198-02-6) is a halogenated heteroaromatic amine belonging to the isoquinoline class of compounds. Its structure features a bromine atom at the 6-position and an amino group at the 5-position of the bicyclic isoquinoline scaffold (molecular formula C9H7BrN2, molecular weight 223.07 g/mol) [1]. This bifunctional architecture endows the compound with distinct synthetic utility as a versatile building block for constructing complex molecules in medicinal chemistry and drug discovery, particularly in kinase inhibitor and antitumor agent development .

Why Generic 6-Bromoisoquinolin-5-amine Substitution is Inadvisable


While several brominated isoquinoline isomers and halogenated analogs exist (e.g., 4-bromo-, 8-bromo-, and 6-chloro- derivatives), they are not functionally interchangeable with 6-bromoisoquinolin-5-amine. The specific substitution pattern (6-bromo, 5-amino) dictates a unique electronic environment and steric profile that directly influences reactivity in cross-coupling reactions, binding affinity in biological assays, and physicochemical properties such as solubility and stability . This positional specificity is critical for the compound's role as a key intermediate in patented kinase inhibitor and antitumor drug programs, where even minor structural alterations can abolish activity or alter selectivity profiles [1]. The following quantitative evidence guide substantiates these differential properties.

Quantitative Evidence Guide: 6-Bromoisoquinolin-5-amine vs. Comparators


CYP1A2 Inhibition Potency: 6-Bromo vs. 6-Chloro Analog

6-Bromoisoquinolin-5-amine inhibits human CYP1A2 with an IC50 of 20 µM in human liver microsomes [1]. In contrast, the 6-chloro analog (6-chloroisoquinolin-5-amine) exhibits an IC50 of 42 µM under comparable assay conditions [2]. This represents an approximately 2.1-fold greater inhibitory potency for the bromo-derivative.

Drug Metabolism Cytochrome P450 ADME-Tox Medicinal Chemistry

Comparative Solubility Profile: 6-Bromoisoquinolin-5-amine vs. 5-Aminoisoquinoline

6-Bromoisoquinolin-5-amine is soluble in DMSO, methanol, and dichloromethane but sparingly soluble in water . In comparison, the unsubstituted analog 5-aminoisoquinoline (CAS 1125-60-6) is soluble in chloroform, ethyl acetate, and methanol . The introduction of the bromine atom alters the solvent partition preference, affecting extraction and purification workflows.

Drug Formulation Medicinal Chemistry Solubility Physicochemical Properties

Reactivity and Synthetic Utility: Bromine vs. Chlorine Leaving Group Potential

The bromine atom at the 6-position of 6-bromoisoquinolin-5-amine provides superior leaving group capability compared to the corresponding 6-chloro analog. This property makes the bromo-derivative a more reactive substrate in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . While no direct comparative yield data is available, the inherent reactivity difference is well-established in heterocyclic chemistry [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry Halogenated Heterocycles

Application Scenarios for 6-Bromoisoquinolin-5-amine


Medicinal Chemistry: Kinase and Bromodomain Inhibitor Development

6-Bromoisoquinolin-5-amine serves as a critical intermediate in the synthesis of novel kinase inhibitors and bromodomain inhibitors, as evidenced by its use in patent literature [1]. Its specific substitution pattern (6-bromo, 5-amino) allows for targeted functionalization to access compounds with potential anticancer and anti-inflammatory activities .

Drug Metabolism and Pharmacokinetics (DMPK) Studies

The compound's moderate inhibitory activity against CYP1A2 (IC50 = 20 µM) makes it a useful tool for investigating cytochrome P450-mediated drug-drug interactions and metabolic stability in preclinical ADME-Tox assays [2].

Organic Synthesis and Cross-Coupling Chemistry

As a halogenated heterocyclic building block, 6-bromoisoquinolin-5-amine is employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct complex molecular architectures for drug discovery programs .

Fluorescent Probes and Nucleic Acid Studies

Derivatives of 6-bromoisoquinolin-5-amine have demonstrated utility as fluorescent markers in nucleic acid studies, leveraging the natural fluorescence of the isoquinoline scaffold .

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